BenchChemオンラインストアへようこそ!

Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate

Protecting group orthogonality Sequential deprotection Multi-step synthesis

Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate (CAS 1257856-33-9) is a heterocyclic building block featuring a bicyclic pyrimido[4,5-d]azepine core with a Cbz-protected secondary amine at the N-7 position and a 4-oxo group on the pyrimidine ring. This scaffold has been validated across multiple therapeutic programs, most notably as a privileged intermediate in the synthesis of selective 5-HT2C receptor partial agonists for stress urinary incontinence (e.g., PF-4479745 and PF-4522654) and as a bioisosteric replacement for piperazine-urea in TRPV1 antagonists.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1257856-33-9
Cat. No. B578454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate
CAS1257856-33-9
SynonymsBenzyl 4-oxo-3,4,5,6,8,9-hexahydropyrimido[4,5-d]azepine-7-carboxylate
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN(CCC2=C1C(=O)NC=N2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H17N3O3/c20-15-13-6-8-19(9-7-14(13)17-11-18-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,17,18,20)
InChIKeyWTZSHDLQNYLPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate (CAS 1257856-33-9): Key Intermediate for Fused Azepine Scaffolds in CNS & Pain Drug Discovery


Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate (CAS 1257856-33-9) is a heterocyclic building block featuring a bicyclic pyrimido[4,5-d]azepine core with a Cbz-protected secondary amine at the N-7 position and a 4-oxo group on the pyrimidine ring. This scaffold has been validated across multiple therapeutic programs, most notably as a privileged intermediate in the synthesis of selective 5-HT2C receptor partial agonists for stress urinary incontinence (e.g., PF-4479745 and PF-4522654) [2] and as a bioisosteric replacement for piperazine-urea in TRPV1 antagonists [3]. Commercially available at ≥95% purity from major suppliers , this compound serves as a versatile late-stage diversification intermediate whose Cbz and 4-oxo functional handles enable orthogonal synthetic manipulations not possible with Boc-protected or fully aromatic analogs [1].

Why Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate Cannot Be Replaced by Boc-Protected, Unprotected, or Heteroaryl Analogs


This compound occupies a narrow and functionally non-substitutable niche among pyrimido[4,5-d]azepine intermediates due to the orthogonal deprotection logic of its Cbz group relative to Boc-protected analogs and the synthetic versatility conferred by its 4-oxo substituent. The benzyl carbamate (Cbz) protecting group at the N-7 azepine nitrogen is stable under the acidic conditions (e.g., TFA at room temperature for 2–4 hours) that cleave Boc groups, yet it is cleanly removed via hydrogenolysis (Pd/C, H₂) or HBr/AcOH—conditions that leave Boc groups intact [1]. This orthogonality enables sequential deprotection strategies that are impossible with the widely available tert-butyl 2-benzyl-4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate (CAS 1023953-97-0) or the completely deprotected 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1065110-62-4, PF-3246799 free base). Furthermore, the 4-oxo group provides a hydrogen-bond acceptor and a site for O-alkylation or halogenation chemistry that is absent in the 4-unsubstituted pyrimido[4,5-d]azepines [2], while the partially saturated azepine ring imparts conformational flexibility distinct from fully aromatic pyrimidoazepine analogs—a critical determinant of target binding where the azepine ring adopts specific chair-boat conformations [3].

Quantitative Differentiation Evidence for Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate vs. Closest Analogs


Orthogonal N-7 Deprotection Selectivity: Cbz vs. Boc Stability Under Acidic Conditions

The Cbz protecting group on this compound withstands trifluoroacetic acid (TFA) at room temperature for 2–4 hours—conditions under which the Boc group on the closest commercial analog (tert-butyl 2-benzyl-4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate, CAS 1023953-97-0) undergoes quantitative cleavage [1]. Conversely, the Cbz group is cleanly removed by hydrogenolysis (Pd/C, H₂, ~3 hours) or 45% HBr in acetic acid (3 hours, room temperature), conditions that leave Boc groups intact [1]. This enables synthetic sequences requiring acidic transformations (e.g., Boc deprotection at other positions, TFA-mediated cyclizations) to proceed without premature N-7 unmasking—a capability not achievable with the Boc-protected analog.

Protecting group orthogonality Sequential deprotection Multi-step synthesis

Molecular Weight Advantage for Reaction Monitoring and Purification vs. tert-Butyl Analog

The target compound (MW = 299.32 g/mol) is approximately 56 g/mol lighter than its closest commercial Boc-protected analog, tert-butyl 2-benzyl-4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate (MW = 355.4 g/mol) . This reduced molecular weight improves chromatographic resolution (shorter retention times on reverse-phase HPLC) and simplifies mass spectral interpretation due to fewer fragment ions from the tert-butyl group [1]. Additionally, the Cbz-protected compound lacks the characteristic Boc tert-butyl singlet (~1.4 ppm, 9H) in ¹H NMR, reducing spectral congestion in the aliphatic region where azepine ring protons resonate—a practical advantage during reaction monitoring of subsequent N-7 functionalization steps [1].

Reaction monitoring Chromatographic purification Intermediate handling

4-Oxo Functional Handle Enables SAR Diversification Not Possible with 4-Unsubstituted Pyrimido[4,5-d]azepines

The 4-oxo group on the pyrimidine ring of the target compound provides a hydrogen-bond donor/acceptor site and a synthetic handle for O-alkylation, chlorination (POCl₃), or amination chemistry that is structurally precluded in 4-unsubstituted pyrimido[4,5-d]azepines such as 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1065110-62-4, PF-3246799 free base) [1]. In the published 5-HT2C agonist SAR, the 4-position substitution was a critical determinant of both agonist potency and functional selectivity: 4-substituted analogs achieved EC₅₀ values at 5-HT2C in the nanomolar range, whereas the 4-unsubstituted parent scaffold showed substantially reduced potency (class-level inference based on SAR trends) [2]. The 4-oxo compound thus serves as a strategic intermediate that preserves the key pharmacophoric element while allowing late-stage diversification.

Structure-activity relationship 4-substitution chemistry Kinase/GPCR inhibitor design

Scaffold Validation: Pyrimido[4,5-d]azepine Core as Superior Bioisostere vs. Piperazine-Urea in TRPV1 Antagonists

The tetrahydro-pyrimido[4,5-d]azepine core—of which this compound is a direct synthetic precursor—was explicitly designed as a bioisosteric replacement for the piperazine-urea motif in TRPV1 antagonists, a structural transformation that preserved in vitro potency while improving physicochemical properties [1]. The core demonstrated good in vitro and in vivo potency with acceptable physical properties, validating the scaffold for pain and inflammatory disease programs [1]. Subsequent optimization produced 1,2-diamino-ethane-substituted derivatives with improved aqueous solubility at pH 2 and in fasted-state simulated intestinal fluid (SIF), along with enhanced rat pharmacokinetic profiles [2]. Purchasing the Cbz-protected 4-oxo intermediate provides direct entry into this therapeutically validated chemotype without requiring de novo core construction.

Bioisosteric replacement TRPV1 antagonist Scaffold hopping

Cbz Stability Profile Enables Acidic Reaction Sequences That Boc Analogs Cannot Tolerate

The Cbz group on this compound maintains integrity under a broader range of acidic conditions than Boc. Specifically, Cbz is stable to TFA at room temperature (2–4 hours) and to most aqueous acidic workup conditions, whereas Boc undergoes rapid acidolytic cleavage [1]. This differential stability is critical when synthetic routes require acidic transformations—such as TFA-mediated Boc deprotection at other positions, acid-catalyzed cyclizations, or Lewis acid-mediated reactions—prior to N-7 amine liberation. The 4-oxo group can additionally be chlorinated using POCl₃ under conditions where a Boc group would be partially or fully cleaved [2]. The completely deprotected analog (CAS 1065110-62-4) lacks any protecting group and thus cannot participate in chemoselective transformations requiring a masked N-7 amine.

Acid-stable protecting group Reaction compatibility Synthetic route design

Recommended Procurement and Deployment Scenarios for Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate


Late-Stage Diversification in 5-HT2C Agonist Medicinal Chemistry Programs

For medicinal chemistry teams developing selective 5-HT2C receptor partial agonists for urological indications (stress urinary incontinence) or CNS disorders, this compound provides the optimal entry point for 4-position SAR exploration. The 4-oxo group can be converted to 4-chloro (POCl₃), 4-alkoxy, or 4-amino derivatives while the Cbz group remains intact, enabling parallel library synthesis at the N-7 position after hydrogenolytic deprotection [1]. This two-directional diversification strategy directly mirrors the approach used to discover clinical leads PF-4479745 and PF-4522654, which achieved no measurable functional agonism at 5-HT2A or 5-HT2B in tissue-based assays [1].

TRPV1 Antagonist Scaffold-Hopping and Lead Optimization

Research groups pursuing TRPV1 antagonists for pain indications can use this intermediate to access the tetrahydro-pyrimido[4,5-d]azepine core, which has been validated as a bioisosteric replacement for the piperazine-urea motif [2]. Following Cbz deprotection via hydrogenolysis, the liberated N-7 amine can be functionalized with 1,2-diamino-ethane substituents that have been shown to improve aqueous solubility at pH 2 and in fasted-state SIF, as well as rat pharmacokinetic profiles [3]. The scaffold's documented in vitro and in vivo TRPV1 antagonist potency provides confidence in the chemical starting point.

Multi-Step Synthesis Requiring Orthogonal N-7 Protection

In complex synthetic routes where transformations must occur at multiple positions of the pyrimido[4,5-d]azepine scaffold under conditions incompatible with acid-labile protecting groups, this Cbz-protected intermediate is uniquely suited. The Cbz group withstands TFA exposure (2–4 hours, room temperature) and POCl₃ chlorination conditions that would cleave the Boc group on the tert-butyl analog (CAS 1023953-97-0) [4]. This enables sequences such as: (1) TFA-mediated deprotection of a distal Boc-protected amine, (2) POCl₃-mediated 4-chlorination, (3) nucleophilic displacement at the 4-position, and finally (4) hydrogenolytic Cbz removal to liberate the N-7 amine for final functionalization—all without protecting group scrambling.

Parallel Library Synthesis for CNS Penetrant GPCR Modulators

For discovery organizations building compound collections around CNS-penetrant GPCR ligands, this intermediate enables efficient parallel synthesis strategies. The Storer et al. (2014) multiparameter optimization study demonstrated that the pyrimido[4,5-d]azepine scaffold can deliver CNS penetration when appropriately substituted [1]. The Cbz group provides a stable masked amine during 4-position diversification chemistry, after which parallel hydrogenolysis/Mitsunobu or reductive amination sequences at N-7 can generate diverse analog libraries for screening against 5-HT2C and related aminergic GPCR targets.

Quote Request

Request a Quote for Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.